![molecular formula C12H13NO2 B13219805 [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 4-position and a 2-methylphenyl group at the 2-position of the oxazole ring, with a methanol group attached to the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylacetic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The methanol group can be introduced through subsequent reactions involving reduction or substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of oxazole derivatives with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound and its derivatives may exhibit pharmacological activities. Research may focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. The methyl and methanol groups can also modulate its solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol: Unique due to the presence of both methyl and methanol groups.
2-Methyl-4-phenyl-1,3-oxazole: Lacks the methanol group, affecting its reactivity and solubility.
4-Methyl-2-phenyl-1,3-oxazole: Lacks the 2-methylphenyl group, influencing its steric properties.
Uniqueness
The combination of the 2-methylphenyl and methanol groups in this compound provides a unique set of chemical and physical properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other oxazole derivatives.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[4-methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-8-5-3-4-6-10(8)12-13-9(2)11(7-14)15-12/h3-6,14H,7H2,1-2H3 |
Clé InChI |
UDKKJGSGJQZKLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC(=C(O2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


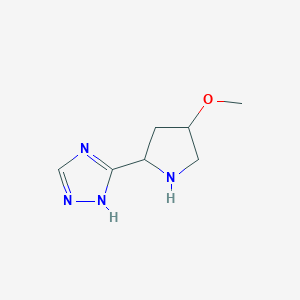
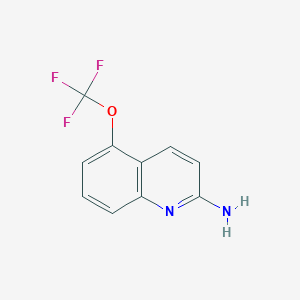

![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)
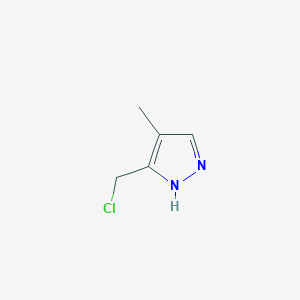

![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
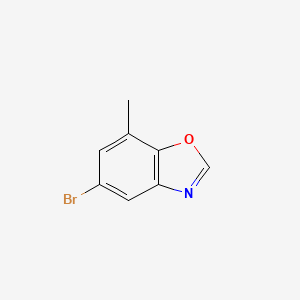
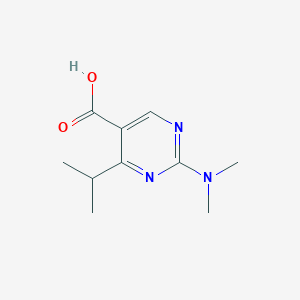
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
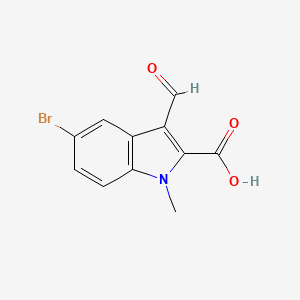

![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)

